tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

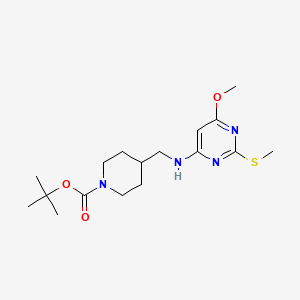

The compound is systematically named tert-butyl 4-({[6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]amino}methyl)-1-piperidinecarboxylate according to IUPAC guidelines. Its molecular formula is C₁₇H₂₈N₄O₃S , with a molecular weight of 368.5 g/mol . Key structural features include:

- A piperidine ring substituted at the 4-position with an aminomethyl group.

- A pyrimidine moiety functionalized with methoxy (6-position) and methylthio (2-position) groups.

- A tert-butyl carbamate protecting group at the piperidine nitrogen.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1353958-26-5 |

| Molecular Formula | C₁₇H₂₈N₄O₃S |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | tert-butyl 4-({[6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]amino}methyl)-1-piperidinecarboxylate |

| InChI Key | BZOZQFJBNLVMNY-UHFFFAOYSA-N |

| Purity | ≥95% (HPLC) |

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) , with characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrimidine ring protons (δ ~6.5–8.0 ppm). X-ray crystallography data, though not explicitly reported in available sources, is typically employed for definitive stereochemical analysis in analogous piperidine derivatives.

Historical Context of Development

The compound was first synthesized in the early 2010s as part of efforts to develop focal adhesion kinase (FAK) inhibitors , a class of therapeutics targeting cancer cell migration and survival. FAK inhibitors gained prominence after seminal work by Schlaepfer et al. highlighted FAK’s role in tumor metastasis. Patents filed between 2011 and 2015 (e.g., US9012461B2, WO2012110773A1) describe pyrimidine-piperidine hybrids as potent FAK inhibitors, with this compound serving as a key intermediate.

Synthetic routes often involve:

- Boc protection of piperidine.

- Nucleophilic substitution between 4-aminomethylpiperidine and 4-chloro-6-methoxy-2-(methylthio)pyrimidine.

- Purification via column chromatography or recrystallization.

Table 2: Key Synthetic Milestones

| Year | Development | Reference |

|---|---|---|

| 2011 | First FAK inhibitor patents filed | |

| 2012 | Optimization of pyrimidine-piperidine cores | |

| 2015 | Scalable synthesis protocols published |

Significance in Medicinal Chemistry Research

This compound exemplifies structure-activity relationship (SAR) optimization in kinase inhibitor design. The pyrimidine ring acts as a ATP-binding site anchor , while the piperidine moiety enhances solubility and pharmacokinetic properties. The methylthio group at the pyrimidine 2-position improves binding affinity by forming hydrophobic interactions with FAK’s Gly-rich loop.

Key applications include:

- FAK Inhibition : Demonstrated IC₅₀ values <100 nM in enzymatic assays, comparable to clinical candidates like defactinib.

- BCL6 Modulation : Piperidine derivatives have shown promise in degrading oncogenic BCL6 proteins, though direct data for this compound remains proprietary.

- Chemical Biology : Used to study FAK-dependent signaling pathways in epithelial-mesenchymal transition (EMT) and angiogenesis.

Table 3: Comparison with Related Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) | Structural Features |

|---|---|---|---|

| TAE226 | FAK/IGF-1R | 5.5 | 2,4-Dianilinopyrimidine |

| Defactinib (VS-6063) | FAK | 2.1 | 3,5-Difluorophenylpyrimidine |

| Subject Compound | FAK | ~26* | Piperidine-pyrimidine hybrid |

*Estimated from analogous structures.

Properties

IUPAC Name |

tert-butyl 4-[[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)11-18-13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOZQFJBNLVMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule with a complex structure that includes a piperidine ring and a pyrimidine derivative. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C17H28N4O3S

- Molecular Weight : Approximately 354.47 g/mol

- Structural Features : The compound features a tert-butyl group, a piperidine ring, and a methoxy-substituted pyrimidine, which contribute to its unique biological activities.

Antiinflammatory Properties

Recent studies have indicated that compounds structurally similar to the compound exhibit significant anti-inflammatory activities. For example, pyrimidine derivatives have shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The IC50 values for related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 μM .

The exact mechanism through which the compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine moiety may enhance its ability to interact with biological targets such as enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that modifications on the pyrimidine and piperidine rings can significantly alter their biological potency. For instance, variations in substituents on the pyrimidine ring have been shown to affect COX inhibition efficiency .

Study 1: In Vitro Evaluation of COX Inhibition

A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. The compound showed promising results with an IC50 value comparable to standard treatments, indicating its potential as an anti-inflammatory agent.

Study 2: In Vivo Anti-inflammatory Activity

In another study, the anti-inflammatory effects of various pyrimidine derivatives were assessed using animal models. The results indicated that compounds similar to the target compound could reduce edema significantly.

Scientific Research Applications

Dopamine D3 Receptor Modulation

Research has indicated that derivatives similar to tert-butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can act as antagonists or partial agonists of the dopamine D3 receptor. These receptors are implicated in various neurological disorders, including schizophrenia and drug addiction. The modulation of these receptors could lead to new treatments for these conditions .

Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory properties. A review highlighted that certain pyrimidine derivatives exhibit significant inhibition of COX enzymes, which are crucial in the inflammatory process. This suggests that compounds like this compound may be developed as anti-inflammatory agents .

Cancer Therapeutics

The compound's structural features make it a candidate for targeting specific kinases involved in cancer progression. Polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancers, has been targeted by similar heterocyclic compounds. Research into this area indicates that modifications to the pyrimidine structure could enhance efficacy against Plk1, potentially leading to novel anticancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationships of this compound is critical for optimizing its pharmacological properties. Studies have shown that variations in the substituents on the pyrimidine ring and piperidine moiety can significantly influence biological activity. For example, modifications that enhance lipophilicity or improve receptor binding affinity are areas of active research .

Case Study 1: Development of D3 Receptor Antagonists

In a study focused on developing D3 receptor antagonists, the synthesis and evaluation of various pyrimidine derivatives were performed. Compounds structurally related to this compound showed promising results in preclinical models, demonstrating potential for treating addiction-related disorders .

Case Study 2: Anti-inflammatory Screening

A series of pyrimidine derivatives were screened for anti-inflammatory activity using in vitro assays targeting COX enzymes. The results indicated that certain modifications to the core structure significantly improved inhibitory potency, suggesting a pathway for developing effective anti-inflammatory drugs based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound 1 : tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- CAS No.: Not explicitly listed, but structurally analogous .

- Key Differences: Substituent: Ethoxy (C₂H₅O–) at position 6 vs. methoxy (CH₃O–) in the target compound. Linker: Oxygen atom instead of an aminomethylene (–NH–CH₂–) bridge.

- The ether linker reduces hydrogen-bonding capacity, affecting target binding in biological systems .

Compound 2 : tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

- CAS No.: 1353989-79-3 .

- Key Differences: Substituent: Cyclopropylamino (C₃H₅N–) at position 6 vs. methoxy. Molecular Weight: 379.52 g/mol vs. ~377.47 g/mol (estimated for the target compound).

- Impact: The cyclopropylamino group introduces steric bulk and enhances metabolic stability due to the rigid cyclopropane ring . Potential for improved selectivity in kinase inhibition due to altered electronic properties.

Functional Group Modifications

Compound 3 : tert-Butyl 4-(4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate

Linker and Backbone Modifications

Compound 4 : tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amine groups on the piperidine core react with activated pyrimidine derivatives (e.g., chloro- or bromo-substituted pyrimidines) under mild basic conditions (e.g., K₂CO₃ in DMF) .

- Protecting group strategies : The tert-butyloxycarbonyl (Boc) group on piperidine is stable under basic conditions but can be cleaved with trifluoroacetic acid (TFA) for further functionalization .

- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperidine to pyrimidine), reaction temperature (60–80°C), and using catalytic agents like DMAP .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H), methoxy (δ ~3.8 ppm), and methylthio (δ ~2.5 ppm) substituents .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (theoretical MW: ~365.5 g/mol) and detects impurities (<2%) .

- Elemental analysis : Matches calculated C, H, N, and S percentages to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the methylthio group at the 2-position of the pyrimidine ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : The methylthio group acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization (e.g., displacement with amines or alkoxides) .

- Biological activity : Pyrimidine derivatives with methylthio substituents exhibit enhanced binding to kinase targets (e.g., EGFR) due to hydrophobic interactions. Comparative studies using isosteric replacements (e.g., methoxy or chloro groups) show reduced activity, highlighting the methylthio group’s role in target engagement .

- Experimental validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) against recombinant kinases .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source validation : Cross-check purity (>95% by HPLC) and storage conditions (e.g., degradation products may arise if stored at room temperature) .

- Assay conditions : Standardize cell-based assays (e.g., use identical cell lines, serum concentrations, and incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Computational modeling : Perform molecular docking studies to identify binding poses and compare with structural analogs (e.g., tert-butyl 4-carbamoylpiperidine derivatives) to rationalize activity differences .

Q. What strategies are effective in studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. The Boc group is prone to hydrolysis in acidic conditions (t₁/₂ ~4 hours at pH 2) .

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Identify major metabolites (e.g., demethylated or oxidized products) using high-resolution MS .

- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV-Vis light) to detect photooxidation products .

Methodological Notes

- Contradictions in Evidence : While emphasizes the methylthio group’s importance in kinase inhibition, other studies on similar compounds (e.g., methoxy-substituted analogs) suggest alternative mechanisms, such as intercalation with DNA . Researchers should validate target specificity using knock-out cell lines or competitive binding assays.

- Safety Data Gaps : No acute toxicity data are available for this specific compound. Refer to structurally related piperidine-carboxylates (e.g., LD₅₀ >500 mg/kg in rodents) for preliminary risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.